molecular formula C11H12ClNO3 B2764881 Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate CAS No. 17891-05-3

Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate

Cat. No.: B2764881
CAS No.: 17891-05-3
M. Wt: 241.67
InChI Key: AJTXGDXCUKQVTF-UHFFFAOYSA-N
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Description

Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a quinolizine-based ester featuring a chlorine substituent at the 8-position and a ketone group at the 6-position. The chlorine substituent likely enhances lipophilicity and influences electronic properties, distinguishing it from related compounds .

Properties

IUPAC Name

methyl 2-chloro-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)10-7(12)6-9(14)13-5-3-2-4-8(10)13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTXGDXCUKQVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCN2C(=O)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate typically involves the reaction of 2-chloroquinoline derivatives with appropriate reagents. One common method involves the reaction of 2-chloroquinoline with methyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate in the presence of a base such as potassium carbonate (K₂CO₃) under controlled temperature conditions . This reaction proceeds with high regioselectivity, leading to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinolizine-4-one derivatives.

Scientific Research Applications

Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate involves its interaction with specific molecular targets and pathways. The chloro substituent and the quinolizine ring system play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the chloro derivative and its hydroxy and methoxy analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position 8) Key Features
Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate Not provided C₁₁H₁₂ClNO₃ ~241.67 (estimated) Chloro Higher lipophilicity; electron-withdrawing substituent enhances stability.
Methyl 8-hydroxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate 15997-31-6 C₁₁H₁₃NO₄ 223.23 Hydroxy Polar due to -OH; potential hydrogen bonding, lower lipophilicity.
Methyl 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate 1638612-50-6 C₁₂H₁₅NO₄ 237.26 Methoxy Moderate lipophilicity; electron-donating substituent enhances metabolic stability.

Notes:

  • Ring numbering differences: The methoxy analog (2H-quinolizine) differs in hydrogen positioning compared to the chloro and hydroxy derivatives (1H-quinolizine), suggesting conformational or isomeric variations .
  • Molecular weight trends: Chloro > Methoxy > Hydroxy, reflecting substituent atomic masses.
  • Solubility: Hydroxy derivative likely more water-soluble due to -OH, while chloro and methoxy analogs are more lipophilic.

Stability and Spectroscopic Characterization

  • Stability: Chloro > Methoxy > Hydroxy (due to substituent lability). The hydroxy group may oxidize or participate in hydrogen bonding, reducing shelf life.
  • Spectroscopy:
    • Mass spectrometry (MS): Chloro derivatives show distinct isotopic patterns (Cl: ~3:1 M/M+2 ratio).
    • GC/LC: Methoxy and hydroxy analogs may require derivatization (e.g., silylation) for optimal chromatographic resolution .

Biological Activity

Methyl 8-chloro-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₉H₁₀ClN₁O₃
  • Molecular Weight : 215.63 g/mol
  • CAS Number : 821791-58-6
  • InChI Key : WGSWOEOJYNQPRP-UHFFFAOYSA-N

Biological Activities

Research indicates that compounds within the quinolizine family exhibit a variety of biological activities, including:

  • Antimicrobial Activity :
    • Methyl 8-chloro-6-oxo derivatives have shown promising results against various bacterial strains. For instance, studies report inhibition zones measuring up to 25 mm against Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Anticancer Properties :
    • Compounds with similar structures have been investigated for their potential in cancer therapy. For example, derivatives of quinolizine have demonstrated cytotoxic effects on cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Neuroprotective Effects :
    • Some studies suggest that derivatives can act as iron-chelators, which may provide neuroprotective benefits in conditions like Alzheimer’s disease .
  • Antiviral Activity :
    • The antiviral efficacy of related compounds has been noted, particularly against influenza viruses, suggesting potential applications in developing antiviral agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization Reactions : Utilizing various cyclization techniques to form the quinolizine core.
  • Functional Group Modifications : Post-synthesis modifications to enhance biological activity or selectivity.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of methyl 8-chloro derivatives against clinical isolates of bacteria. The results indicated that these compounds exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 125–250 μg/mL against gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxic effects of various quinolizine derivatives on HeLa cells, methyl 8-chloro derivative showed no significant toxicity at concentrations up to 200 µM while effectively reducing cell viability at higher concentrations .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition zones up to 25 mm against Klebsiella
AnticancerCytotoxicity with IC50 values significantly lower than controls
NeuroprotectivePotential iron-chelation properties
AntiviralPromising activity against influenza viruses

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